4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 29527-31-9
VCID: VC21430847
InChI: InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15)
SMILES: CCN1C(=NNC1=S)C2=CC=C(C=C2)C
Molecular Formula: C11H13N3S
Molecular Weight: 219.31g/mol

4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 29527-31-9

Cat. No.: VC21430847

Molecular Formula: C11H13N3S

Molecular Weight: 219.31g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol - 29527-31-9

Specification

CAS No. 29527-31-9
Molecular Formula C11H13N3S
Molecular Weight 219.31g/mol
IUPAC Name 4-ethyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15)
Standard InChI Key NEUNTOCSKRVRJI-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)C2=CC=C(C=C2)C
Canonical SMILES CCN1C(=NNC1=S)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Classification

Molecular Composition

4-Ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has the molecular formula C₁₁H₁₃N₃S, with a calculated molecular weight of 219.31 g/mol. This compound features a 1,2,4-triazole ring substituted with a thiol group at position 3, an ethyl group at position 4, and a 4-methylphenyl (p-tolyl) group at position 5.

The structural components include:

  • A five-membered 1,2,4-triazole heterocyclic ring

  • A thiol (-SH) group at position 3

  • An ethyl (-CH₂CH₃) group at position 4

  • A 4-methylphenyl group at position 5

Structural Analogs

Several close structural analogs have been documented in chemical databases, differing primarily in the position of the methyl group on the phenyl ring or the substituent on the triazole ring:

CompoundCAS NumberMolecular FormulaKey Structural Difference
4-Ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol174574-01-7C₁₁H₁₃N₃SMethyl at ortho position (2-) on phenyl ring
4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol305337-12-6C₁₁H₁₃N₃SMethyl at meta position (3-) on phenyl ring
4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol138417-37-5C₁₀H₁₁N₃SMethyl instead of ethyl at position 4 on triazole

Physicochemical Properties

Predicted Properties

Based on the data available for structural analogs, the following physicochemical properties can be estimated:

PropertyPredicted ValueNotes
Boiling Point~307.2 ± 35.0 °CPredicted based on 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Density~1.21 ± 0.1 g/cm³Predicted based on 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
pKa~8.37 ± 0.20Predicted based on 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Structural Features Affecting Properties

The 1,2,4-triazole ring with a thiol group at position 3 contributes significantly to the compound's chemical behavior. The thiol group (-SH) can exist in equilibrium with its thione tautomer (C=S), which affects the compound's reactivity and biological activity. Additionally, the ethyl group at position 4 of the triazole ring and the methyl group at position 4 of the phenyl ring influence the molecule's steric properties and lipophilicity.

Synthesis and Preparation

Starting Materials

Based on typical synthetic routes for similar compounds, potential starting materials may include:

  • 4-Methylbenzoic acid or its derivatives

  • Ethyl hydrazine or related compounds

  • Carbon disulfide or other sulfur-containing reagents

ClassificationDescriptionReference
GHS SymbolGHS07 (Warning)Based on 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Hazard ClassIrritant (Xi)Based on similar triazole-thiol compounds

Health Hazards

Based on the hazard statements for structural analogs, the compound may present the following health hazards:

  • H332: Harmful if inhaled

  • H319: Causes serious eye irritation

  • H302: Harmful if swallowed

  • H335: May cause respiratory irritation

  • H315: Causes skin irritation

Chemical Reactivity and Stability

Functional Group Reactivity

The thiol group (-SH) at position 3 of the triazole ring is likely the most reactive site in the molecule. This group can participate in various reactions:

  • Oxidation to form disulfides

  • Alkylation to form thioethers

  • Metal complexation through the sulfur atom

  • Nucleophilic reactions typical of thiols

The triazole ring, being nitrogen-rich, can also participate in coordination chemistry with metal ions and may exhibit acid-base properties due to the nitrogen atoms.

Stability Considerations

Spectroscopic Characterization

Predicted Spectral Features

Based on its structure, 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol would likely exhibit the following spectroscopic features:

NMR Spectroscopy:

  • ¹H NMR: Signals for the ethyl group (triplet and quartet), methyl group (singlet), aromatic protons (doublets for para-substituted phenyl), and thiol proton (singlet, potentially broad)

  • ¹³C NMR: Signals for the triazole carbon atoms, including the C-S carbon at a downfield shift, aromatic carbons, and alkyl carbons

IR Spectroscopy:

  • S-H stretching vibration (2550-2600 cm⁻¹)

  • C=N stretching vibrations (1600-1650 cm⁻¹)

  • C-N stretching vibrations (1200-1350 cm⁻¹)

  • Aromatic C-H stretching and bending vibrations

Mass Spectrometry:

  • Molecular ion peak at m/z 219 (corresponding to the molecular weight)

  • Fragmentation patterns involving loss of the ethyl group, thiol group, or cleavage of the phenyl-triazole bond

Computational Chemistry Insights

Molecular Modeling

Computational studies of 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol would provide insights into:

  • Electronic distribution and potential reactive sites

  • Preferred conformations and energy barriers

  • Tautomeric preferences between thiol and thione forms

  • Potential for hydrogen bonding and intermolecular interactions

Such computational analyses would be valuable for predicting the compound's behavior in different environments and its potential interactions with biological targets.

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